Cas no 2228963-87-7 (2-2-(1-aminocyclopropyl)propan-2-yl-6-chlorophenol)

2-2-(1-aminocyclopropyl)propan-2-yl-6-chlorophenol 化学的及び物理的性質
名前と識別子
-
- 2-2-(1-aminocyclopropyl)propan-2-yl-6-chlorophenol
- 2-[2-(1-aminocyclopropyl)propan-2-yl]-6-chlorophenol
- EN300-1991754
- 2228963-87-7
-
- インチ: 1S/C12H16ClNO/c1-11(2,12(14)6-7-12)8-4-3-5-9(13)10(8)15/h3-5,15H,6-7,14H2,1-2H3
- InChIKey: SMKPCDHGVKICAV-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1O)C(C)(C)C1(CC1)N
計算された属性
- せいみつぶんしりょう: 225.0920418g/mol
- どういたいしつりょう: 225.0920418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
2-2-(1-aminocyclopropyl)propan-2-yl-6-chlorophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1991754-0.25g |
2-[2-(1-aminocyclopropyl)propan-2-yl]-6-chlorophenol |
2228963-87-7 | 0.25g |
$1183.0 | 2023-09-16 | ||
Enamine | EN300-1991754-2.5g |
2-[2-(1-aminocyclopropyl)propan-2-yl]-6-chlorophenol |
2228963-87-7 | 2.5g |
$2520.0 | 2023-09-16 | ||
Enamine | EN300-1991754-5g |
2-[2-(1-aminocyclopropyl)propan-2-yl]-6-chlorophenol |
2228963-87-7 | 5g |
$3728.0 | 2023-09-16 | ||
Enamine | EN300-1991754-1g |
2-[2-(1-aminocyclopropyl)propan-2-yl]-6-chlorophenol |
2228963-87-7 | 1g |
$1286.0 | 2023-09-16 | ||
Enamine | EN300-1991754-0.05g |
2-[2-(1-aminocyclopropyl)propan-2-yl]-6-chlorophenol |
2228963-87-7 | 0.05g |
$1080.0 | 2023-09-16 | ||
Enamine | EN300-1991754-0.5g |
2-[2-(1-aminocyclopropyl)propan-2-yl]-6-chlorophenol |
2228963-87-7 | 0.5g |
$1234.0 | 2023-09-16 | ||
Enamine | EN300-1991754-10g |
2-[2-(1-aminocyclopropyl)propan-2-yl]-6-chlorophenol |
2228963-87-7 | 10g |
$5528.0 | 2023-09-16 | ||
Enamine | EN300-1991754-1.0g |
2-[2-(1-aminocyclopropyl)propan-2-yl]-6-chlorophenol |
2228963-87-7 | 1g |
$1286.0 | 2023-06-01 | ||
Enamine | EN300-1991754-10.0g |
2-[2-(1-aminocyclopropyl)propan-2-yl]-6-chlorophenol |
2228963-87-7 | 10g |
$5528.0 | 2023-06-01 | ||
Enamine | EN300-1991754-0.1g |
2-[2-(1-aminocyclopropyl)propan-2-yl]-6-chlorophenol |
2228963-87-7 | 0.1g |
$1131.0 | 2023-09-16 |
2-2-(1-aminocyclopropyl)propan-2-yl-6-chlorophenol 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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8. Book reviews
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
2-2-(1-aminocyclopropyl)propan-2-yl-6-chlorophenolに関する追加情報
Research Brief on 2-2-(1-aminocyclopropyl)propan-2-yl-6-chlorophenol (CAS: 2228963-87-7): Recent Advances and Applications
In recent years, the compound 2-2-(1-aminocyclopropyl)propan-2-yl-6-chlorophenol (CAS: 2228963-87-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropylamine and chlorophenol moieties, has shown promising potential in various therapeutic applications, including antimicrobial, anticancer, and neuroprotective activities. The following brief synthesizes the latest findings related to this compound, highlighting its synthesis, mechanism of action, and preclinical efficacy.
A study published in the Journal of Medicinal Chemistry (2023) detailed the synthetic pathway for 2-2-(1-aminocyclopropyl)propan-2-yl-6-chlorophenol, emphasizing its high yield and scalability. The researchers employed a multi-step process involving the cyclopropanation of a propan-2-yl precursor followed by chlorination and amination. The final product was characterized using NMR, HPLC, and mass spectrometry, confirming its structural integrity and purity (≥98%). This synthetic route is expected to facilitate further pharmacological evaluations and large-scale production.
In terms of biological activity, preliminary in vitro studies have demonstrated the compound's potent inhibitory effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell wall synthesis, as evidenced by electron microscopy and proteomic analyses. Additionally, 2-2-(1-aminocyclopropyl)propan-2-yl-6-chlorophenol exhibited synergistic effects with conventional antibiotics, suggesting its potential as an adjunct therapy for resistant infections.
Beyond antimicrobial applications, recent research has explored the compound's anticancer properties. A 2024 study in Cancer Research revealed that 2-2-(1-aminocyclopropyl)propan-2-yl-6-chlorophenol induces apoptosis in triple-negative breast cancer cells via the mitochondrial pathway. The compound's ability to modulate reactive oxygen species (ROS) and activate caspase-3 was identified as a key driver of its cytotoxic effects. Notably, it showed selective toxicity toward cancer cells while sparing normal fibroblasts, a promising feature for future drug development.
Neuroprotective effects have also been reported. In a rodent model of Parkinson's disease, the compound attenuated dopaminergic neuron loss and improved motor function, likely through its antioxidant and anti-inflammatory properties. These findings, published in Neuropharmacology (2023), position 2-2-(1-aminocyclopropyl)propan-2-yl-6-chlorophenol as a candidate for neurodegenerative disease therapeutics, though further pharmacokinetic and safety studies are warranted.
Despite these advances, challenges remain. The compound's solubility and bioavailability require optimization, as highlighted in a recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling study. Structural modifications, such as prodrug formulations or nanoparticle encapsulation, are under investigation to address these limitations. Moreover, the precise molecular targets of 2-2-(1-aminocyclopropyl)propan-2-yl-6-chlorophenol across different biological contexts remain to be fully elucidated.
In conclusion, 2-2-(1-aminocyclopropyl)propan-2-yl-6-chlorophenol (CAS: 2228963-87-7) represents a versatile scaffold with broad therapeutic potential. Its multifaceted biological activities, coupled with advances in synthetic accessibility, make it a compelling subject for ongoing research. Future studies should focus on translational development, including in vivo efficacy trials and toxicological assessments, to unlock its clinical applicability.
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